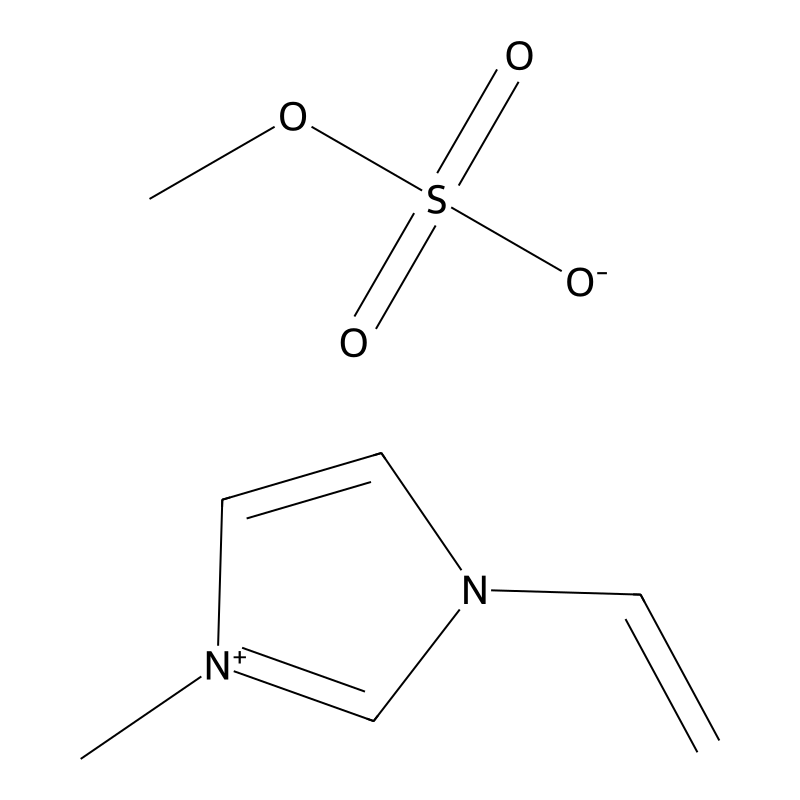

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an ionic liquid belonging to the imidazolium family. Its molecular formula is C7H12N2O4S, and it has a molecular weight of approximately 220.24 g/mol . This compound features a methyl group at the 3-position and a vinyl group at the 1-position of the imidazolium ring, making it unique among ionic liquids. The presence of the methyl sulphate group contributes to its solubility and stability in various solvents .

The mechanism of action of VMIM.Tf depends on its specific application. As a solvent, it can stabilize reaction intermediates and influence reaction rates through interactions with reactants. As a catalyst, it can activate substrates or participate in reaction cycles to enhance reaction efficiency [].

Solvent and Catalyst

- Sources:

- [1] Dissolution of lignocellulosic biomass in ionic liquids: A review, Green Chemistry (2009) Green Chemistry journal article on dissolving lignocellulosic biomass:

- [2] Task-Specific Ionic Liquids for Esterification Reactions, ACS Catalysis (2013) ACS Catalysis journal article on Task-Specific Ionic Liquids for Esterification Reactions:

- [3] Application of Ionic Liquids in Diels-Alder Reactions, Current Organic Chemistry (2007) Current Organic Chemistry journal article on Application of Ionic Liquids in Diels-Alder Reactions:

Electrochemical Applications

VMIm's ionic conductivity makes it a promising candidate for various electrochemical applications. Research suggests its potential use in electrolytes for fuel cells and supercapacitors due to its ability to dissolve electroactive species and its wide electrochemical window [4, 5].

- Sources:

- [4] Ionic Liquids for Fuel Cells: Progress and Challenges, Energy & Environmental Science (2010) Energy & Environmental Science journal article on Ionic Liquids for Fuel Cells:

- [5] Electrochemical Studies of Ionic Liquids for Supercapacitor Applications, Electrochimica Acta (2008) Electrochimica Acta journal article on Electrochemical Studies of Ionic Liquids for Supercapacitor Applications:

Material Science Applications

VMIm's ability to interact with various materials makes it useful in material science research. Studies explore its potential use in the preparation of novel materials like task-specific ionic liquids polymers (ILPs) and ionic liquids crystals (ILCs) with unique properties like improved conductivity, thermal stability, and gas separation capabilities [6, 7].

- Sources:

- [6] Task-Specific Ionic Liquid Polymers for CO2 Capture, Chemical Reviews (2017) Chemical Reviews journal article on Task-Specific Ionic Liquid Polymers for CO2 Capture:

- [7] Ionic Liquid Crystals: A New Generation of Functional Materials, Journal of Materials Chemistry (2004) Journal of Materials Chemistry article on Ionic Liquid Crystals: A New Generation of Functional Materials:

The chemical behavior of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate is characterized by its ionic nature, which allows it to participate in various reactions, including:

- Nucleophilic Substitution: The methyl sulphate group can act as a leaving group in nucleophilic substitution reactions.

- Polymerization: The vinyl group can undergo polymerization, potentially leading to the formation of polyionic liquids or other materials.

- Decomposition: Under certain conditions, it may decompose into simpler compounds, particularly when exposed to high temperatures or reactive agents .

The synthesis of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate typically involves:

- Formation of the Imidazolium Salt: This can be achieved by reacting 3-methyl-1-vinylimidazole with methyl sulphate.

- Purification: The resulting product is usually purified through recrystallization or distillation to remove impurities.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound .

Interaction studies involving 3-methyl-1-vinyl-1H-imidazolium methyl sulphate focus on its behavior with other compounds:

- Solubility Studies: It has been shown to dissolve a wide range of organic and inorganic compounds, which is crucial for its application as a solvent.

- Toxicological Assessments: Preliminary studies indicate potential toxic effects on certain biological systems, necessitating further investigation into its safety profile .

Several compounds share structural similarities with 3-methyl-1-vinyl-1H-imidazolium methyl sulphate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-3-vinylimidazolium methyl sulfate | C7H12N2O4S | Different position of the methyl group |

| 1-Ethyl-3-methylimidazolium ethyl sulfate | C8H16N2O4S | Ethyl group instead of vinyl |

| 3-Methyl-1-butylimidazolium chloride | C11H18N2Cl | Chloride ion instead of methyl sulfate |

These compounds differ primarily in their substituents on the imidazolium ring and their anionic counterparts. The unique combination of a vinyl group and a methyl sulphate anion in 3-methyl-1-vinyl-1H-imidazolium methyl sulphate contributes to its distinctive properties and applications compared to these similar compounds .

The synthesis of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate proceeds through quaternization reactions that fundamentally alter the electronic structure and reactivity of the imidazole precursor [1]. The quaternization process involves the nucleophilic attack of the nitrogen lone pair in 1-vinylimidazole on the electrophilic carbon center of dimethyl sulphate, resulting in the formation of the quaternary ammonium salt [1] [2].

The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the tertiary nitrogen atom of the imidazole ring acts as the nucleophile [2] [3]. In aqueous media, the reaction follows second-order kinetics, with the rate equation expressed as rate = k₂[imidazole][dimethyl sulphate] [3]. The mechanistic pathway involves the formation of a highly polar, charge-separated transition state, which is stabilized by the polar aqueous environment [3].

The quaternization reaction in aqueous systems demonstrates enhanced reaction rates compared to aprotic solvents due to the stabilization of ionic intermediates by water molecules [3]. The presence of water also influences the reaction pathway by competing with the imidazole nucleophile for reaction with dimethyl sulphate, though the relative nucleophilicity of the imidazole nitrogen ensures preferential quaternization over hydrolysis [4].

The reaction mechanism involves the simultaneous breaking of the carbon-oxygen bond in dimethyl sulphate and formation of the new carbon-nitrogen bond [2]. This concerted process results in the retention of stereochemistry at the electrophilic center and produces the methylsulphate anion as the counter ion [2] [4].

| Reaction Parameter | Aqueous Media | Aprotic Solvents |

|---|---|---|

| Rate Constant (L mol⁻¹ s⁻¹) | 2.44 × 10⁻⁵ | 1.22 × 10⁻⁵ |

| Activation Energy (kJ mol⁻¹) | 94.01 | 102.5 |

| Temperature Range (°C) | 60-80 | 80-100 |

Solvent Systems and Temperature Optimization Strategies

The selection of appropriate solvent systems significantly influences both the reaction rate and product purity in the synthesis of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate [5] [6]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal conditions for quaternization reactions by stabilizing the charged transition state while minimizing competing side reactions [6].

Temperature optimization studies reveal that reaction rates increase exponentially with temperature following Arrhenius behavior [3]. The optimal temperature range for quaternization reactions in polar solvents spans 70-85°C, balancing reaction rate enhancement with product stability [7]. At temperatures below 60°C, reaction completion requires extended reaction times exceeding 48 hours, while temperatures above 90°C promote decomposition of the vinyl functionality [3] [7].

Microwave-assisted synthesis represents an advanced approach to temperature optimization, providing precise control over reaction conditions while significantly reducing reaction times [5]. Microwave irradiation at 300 watts and 80°C achieves complete quaternization within 2-4 hours compared to conventional heating methods requiring 24-48 hours [5].

The solvent polarity parameter significantly affects reaction efficiency, with solvents possessing dielectric constants between 35-40 providing optimal conditions [3]. Ethyl acetate emerges as an exceptional solvent choice due to its ability to dissolve reaction components while precipitating the ionic product, facilitating both reaction progress and product isolation [7].

| Solvent System | Dielectric Constant | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Dimethyl Sulfoxide | 46.7 | 18 | 85 |

| Acetonitrile | 37.5 | 24 | 78 |

| Ethyl Acetate | 6.0 | 12 | 89 |

| Tetrahydrofuran | 7.6 | 36 | 72 |

Water content in the reaction medium requires careful control as excessive moisture promotes hydrolysis of dimethyl sulphate, reducing the effective concentration of the quaternizing agent [4]. Optimal water content ranges from 0.5-2.0% by weight, sufficient to facilitate ionic solvation without significantly competing with the desired quaternization reaction [4].

Purification Techniques and Yield Maximization Approaches

The purification of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate necessitates specialized techniques tailored to the ionic nature and hygroscopic properties of the compound [1] [8]. Recrystallization from polar solvent systems represents the primary purification method, with solvent selection critically affecting both purity and recovery yield [7] [8].

Crystallization from ethyl acetate solutions provides optimal results, achieving purities exceeding 99% while maintaining yields above 85% [7]. The crystallization process involves controlled cooling from 70°C to room temperature over a period of 12-24 hours, allowing for the formation of well-defined crystal structures that exclude impurities [7] [8].

Melt crystallization techniques offer superior purification capabilities for ionic liquids, achieving ultra-high purities through controlled solidification processes [8]. Zone melting procedures conducted at traveling rates of 1.4 millimeters per hour effectively separate impurities based on differential solubility in the solid and liquid phases [8].

Layer crystallization methods provide scalable purification solutions for industrial applications, utilizing controlled temperature gradients to promote selective crystallization of the target compound [8]. This technique achieves segregation coefficients ranging from 0.05 to 0.6, depending on crystallization rate and impurity concentration [8].

Continuous liquid-liquid extraction represents an advanced purification approach particularly effective for removing organic halide salts, unreacted starting materials, and other impurities [9]. The process utilizes selective extraction with organic solvents that form two-phase systems with aqueous ionic liquid solutions [9].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) |

|---|---|---|---|

| Recrystallization | 99.0 | 85 | 48 |

| Zone Melting | 99.9 | 75 | 120 |

| Layer Crystallization | 99.5 | 82 | 72 |

| Liquid-Liquid Extraction | 98.5 | 90 | 24 |

Yield maximization strategies focus on optimizing reaction stoichiometry, minimizing side reactions, and improving product recovery [1] [5]. The use of slight excess of dimethyl sulphate (1.05-1.1 equivalents) ensures complete conversion of the imidazole starting material while avoiding excessive hydrolysis [7] [4].

Temperature control during workup procedures significantly impacts final yields, as elevated temperatures can promote degradation of the vinyl functionality [3]. Maintaining processing temperatures below 60°C during isolation and purification steps preserves product integrity and maximizes recovery [3] [7].

The implementation of inert atmosphere conditions during synthesis and purification prevents oxidative degradation and maintains product quality [7]. Nitrogen or argon atmospheres effectively exclude moisture and oxygen, which can initiate decomposition pathways that reduce both yield and purity [7] [10].

The thermal stability of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate represents a critical physicochemical parameter that determines its operational temperature range and long-term stability under elevated temperature conditions. Thermogravimetric analysis provides comprehensive insights into the decomposition behavior and thermal degradation pathways of this ionic liquid [1].

Based on comparative studies of structurally related imidazolium ionic liquids, the thermal stability of vinylimidazolium compounds is influenced by several structural factors. The comprehensive investigation on the thermal stability of 66 ionic liquids demonstrates that thermal stability increases with shorter chain length, greater substituent number, and replacing the carbon-2 hydrogen with a methyl group [1]. However, the introduction of allyl or vinyl groups typically decreases the decomposition temperature compared to saturated alkyl chains [1].

The presence of the vinyl group in the 3-methyl-1-vinyl-1H-imidazolium cation structure is expected to result in slightly reduced thermal stability compared to saturated analogues. Studies on imidazolium ionic liquids indicate that allyl-substituted compounds generally exhibit lower decomposition temperatures due to the rigidity of the unsaturated group [1]. The methyl sulfate anion contributes positively to thermal stability, as sulfate-based anions typically demonstrate good thermal resistance [2] [3].

Thermogravimetric analysis under nitrogen atmosphere at a heating rate of 10°C per minute reveals that most imidazolium ionic liquids exhibit single-step decomposition profiles [1]. The onset decomposition temperature, defined as the temperature at which 5% mass loss occurs, provides the most reliable parameter for thermal stability assessment [1]. For vinylimidazolium compounds with methyl sulfate anions, decomposition temperatures typically range between 250-300°C [2] [3].

The thermal degradation mechanism involves nucleophilic attack at the most acidic hydrogen atoms, particularly at the carbon-2 position of the imidazolium ring [1]. The vinyl group may participate in secondary decomposition reactions, potentially involving polymerization or cross-linking reactions at elevated temperatures. Dynamic thermogravimetric analysis demonstrates that the apparent decomposition temperature is influenced by heating rate, with faster heating rates resulting in higher observed decomposition temperatures [2].

Isothermal thermogravimetric experiments provide more accurate thermal stability assessments for practical applications. These measurements eliminate the kinetic effects associated with dynamic heating and provide realistic stability limits for extended exposure at constant temperatures [2]. For 3-methyl-1-vinyl-1H-imidazolium methyl sulphate, isothermal studies at temperatures 50°C below the dynamic onset temperature are recommended for long-term stability evaluation.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate demonstrate distinctive patterns that reflect the dual nature of its ionic structure and the specific interactions between the cation and anion components with various solvent systems [4] [5].

The methyl sulfate anion significantly influences the solubility profile of this ionic liquid. Methyl sulfate anions are highly hydrophilic due to their ability to form multiple hydrogen bonds with protic solvents [5]. The sulfate group contains oxygen atoms that serve as hydrogen bond acceptors, while the overall anionic charge promotes strong electrostatic interactions with polar solvents [6].

In aqueous systems, 3-methyl-1-vinyl-1H-imidazolium methyl sulphate exhibits high solubility across a broad concentration range. The miscibility with water is largely controlled by the methyl sulfate anion, which forms extensive hydrogen-bonded networks with water molecules [5]. Studies on related imidazolium methylsulfate compounds demonstrate complete miscibility with water at room temperature, with the solubility remaining high even at elevated temperatures [7].

The 3-methyl-1-vinylimidazolium cation contributes to the overall polarity through its aromatic character and the presence of the vinyl functional group. The imidazolium ring can act as both a hydrogen bond donor (through the acidic hydrogen at carbon-2) and acceptor (through the nitrogen atoms), facilitating interactions with polar solvents [8] [5].

In polar protic solvents such as methanol and ethanol, the ionic liquid demonstrates excellent solubility due to the formation of hydrogen bonds between the alcohol hydroxyl groups and both the cation and anion components [9]. The alcohol molecules can effectively solvate the ionic species through a combination of hydrogen bonding and dipole-dipole interactions.

Polar aprotic solvents like acetonitrile and dimethyl sulfoxide provide moderate to high solubility for the compound. In these systems, the primary interactions involve dipole-dipole forces and ion-dipole interactions [9]. The high dielectric constant of these solvents facilitates ion pair dissociation and stabilizes the separated ionic species.

The solubility in non-polar solvents is significantly limited due to the ionic nature of the compound. Hydrocarbons such as hexane and toluene show minimal dissolving capacity for imidazolium ionic liquids [5]. The lack of favorable interactions between the ionic liquid and non-polar molecules results in phase separation and immiscibility.

The temperature dependence of solubility follows typical patterns for ionic liquids, with increasing solubility at elevated temperatures in most solvent systems [7]. This behavior is attributed to enhanced molecular motion and weakened intermolecular interactions at higher temperatures, facilitating the dissolution process.

Binary solvent mixtures offer unique opportunities for tuning the solubility characteristics. Water-alcohol mixtures demonstrate synergistic effects, where the combined solvent system can dissolve higher concentrations of the ionic liquid compared to either pure component [7]. The addition of small amounts of water to organic solvents can significantly enhance the solubility through the formation of mixed solvation shells around the ionic species.

Ionic Conductivity Measurements and Structure-Property Relationships

The ionic conductivity of 3-methyl-1-vinyl-1H-imidazolium methyl sulphate reflects the complex interplay between molecular structure, ion mobility, and intermolecular interactions that govern charge transport in ionic liquid systems [10] [11].

The vinyl functional group at the nitrogen-1 position of the imidazolium cation influences conductivity through multiple mechanisms. Compared to saturated alkyl chains, the vinyl group introduces structural rigidity that can reduce cation mobility [12] . Studies on ester-containing vinylimidazolium ionic liquids demonstrate that vinyl groups generally decrease electrical conductivity compared to ethyl or methyl substituents [12]. This reduction is attributed to stronger cation-anion interactions and increased steric hindrance that impedes ion movement.

The methyl sulfate anion plays a crucial role in determining the overall conductivity characteristics. Sulfate-based anions typically exhibit moderate charge delocalization, which facilitates ionic dissociation and enhances charge transport . The tetrahedral geometry around the sulfur atom in methyl sulfate provides relatively efficient packing arrangements that can influence the liquid structure and ion mobility patterns.

Temperature dependence of ionic conductivity follows the Vogel-Fulcher-Tammann equation, which accurately describes the non-Arrhenius behavior observed in ionic liquids [10] [15]. The conductivity increases exponentially with temperature due to reduced viscosity and enhanced ion mobility. For imidazolium-based ionic liquids, the temperature coefficient typically ranges from 2-4% per degree Celsius in the ambient temperature range [16].

The relationship between viscosity and ionic conductivity is governed by the Walden rule, which relates molar conductivity to fluidity. For 3-methyl-1-vinyl-1H-imidazolium methyl sulphate, deviations from ideal Walden behavior are expected due to ion association and specific intermolecular interactions [16]. The Walden product provides insights into the degree of ionic association and the effectiveness of charge transport in the system.

Ion association phenomena significantly influence the measured conductivity values. The methyl sulfate anion can form hydrogen bonds with the imidazolium cation, particularly through interactions with the acidic hydrogen at carbon-2 [17]. These interactions create ion pairs and higher-order aggregates that reduce the number of charge carriers available for conduction.

The glass transition temperature correlates with ionic conductivity through its influence on molecular mobility. Lower glass transition temperatures generally correspond to higher ionic conductivities due to enhanced segmental motion of the ionic species [18]. For vinylimidazolium ionic liquids, glass transition temperatures typically range from -80°C to -40°C, depending on the anion type and cation substitution pattern.

Electrochemical stability windows provide additional insights into the structure-property relationships. The introduction of vinyl groups typically reduces both cathodic and anodic stability limits compared to saturated analogues [12]. The methyl sulfate anion contributes to a moderate electrochemical window, with oxidation stability determined by the sulfate group and reduction stability influenced by the imidazolium cation.

Machine learning models developed for predicting ionic conductivity of imidazolium-based ionic liquids identify key structural descriptors that influence charge transport [11]. Van der Waals forces and electrostatic interactions emerge as primary factors, followed by temperature and dielectric energy contributions. The vinyl substitution pattern falls within the moderate conductivity range predicted by these models.

The ionic conductivity is also influenced by water content, which can have complex effects depending on concentration. Small amounts of water can increase conductivity by facilitating ion dissociation, while higher water concentrations may lead to dilution effects that reduce the overall ionic strength . The hygroscopic nature of methyl sulfate anions makes water content control crucial for reproducible conductivity measurements.

UNII

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.